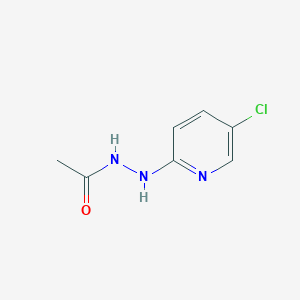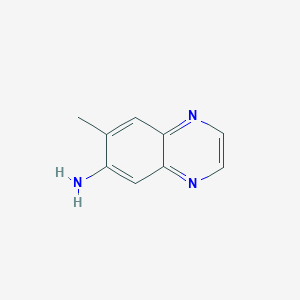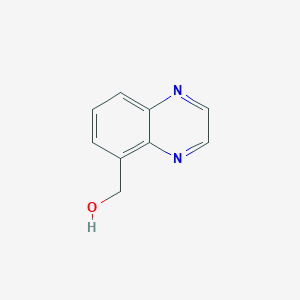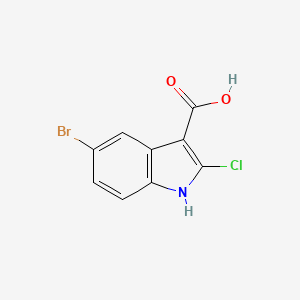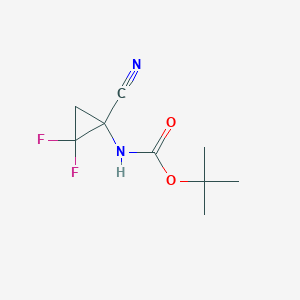
tert-Butyl (1-cyano-2,2-difluorocyclopropyl)carbamate
Overview
Description
“tert-Butyl (1-cyano-2,2-difluorocyclopropyl)carbamate” is a chemical compound with the molecular formula C9H12F2N2O2 . It has an average mass of 218.201 Da and a mono-isotopic mass of 218.086685 Da .
Molecular Structure Analysis
The molecular structure of “tert-Butyl (1-cyano-2,2-difluorocyclopropyl)carbamate” is represented by the formula C9H12F2N2O2 . This indicates that the molecule is composed of 9 carbon atoms, 12 hydrogen atoms, 2 fluorine atoms, 2 nitrogen atoms, and 2 oxygen atoms.Scientific Research Applications
Pharmaceutical Research
This compound is utilized in the synthesis of various pharmaceuticals. Its unique structure, incorporating a cyclopropyl ring and fluorine atoms, can contribute to the development of drugs with enhanced potency and selectivity. The difluorocyclopropyl group can improve metabolic stability, making it valuable for creating long-lasting medications .
Material Science
In material science, tert-Butyl (1-cyano-2,2-difluorocyclopropyl)carbamate can be used to modify the surface properties of materials. The introduction of fluorinated compounds can lead to the development of materials with reduced friction coefficients and improved resistance to solvents and corrosives .
Chemical Synthesis
As a building block in chemical synthesis, this compound offers a route to introduce difluorocyclopropyl groups into more complex molecules. This is particularly useful in the synthesis of agrochemicals and advanced polymers, where such modifications can lead to enhanced activity and durability .
Analytical Chemistry
In analytical chemistry, the tert-butyl group in the compound can serve as a protective group during the analysis of more sensitive molecules. It can be deprotected under mild conditions, allowing for the accurate measurement of various analytes .
Chromatography
The compound’s unique structure makes it suitable for use as a stationary phase modifier in chromatography. Its ability to interact with a wide range of chemical species can improve the separation of complex mixtures, enhancing the resolution and sensitivity of chromatographic methods .
Biochemistry
In biochemistry, the cyano and difluorocyclopropyl groups can be used to study enzyme-substrate interactions. The compound can act as a substrate analog or inhibitor, helping to elucidate the mechanisms of enzyme action and the role of fluorine in biological systems .
properties
IUPAC Name |
tert-butyl N-(1-cyano-2,2-difluorocyclopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2O2/c1-7(2,3)15-6(14)13-8(5-12)4-9(8,10)11/h4H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNNIOHVDURKIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30669806 | |
| Record name | tert-Butyl (1-cyano-2,2-difluorocyclopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30669806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1031926-85-8 | |
| Record name | tert-Butyl (1-cyano-2,2-difluorocyclopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30669806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



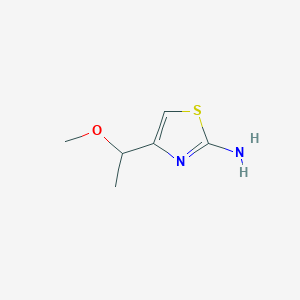
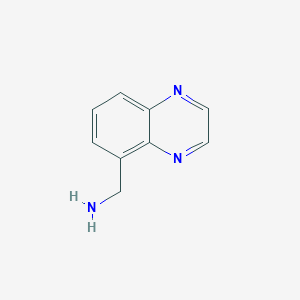

![2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1499670.png)
![3-Methyl-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1499672.png)
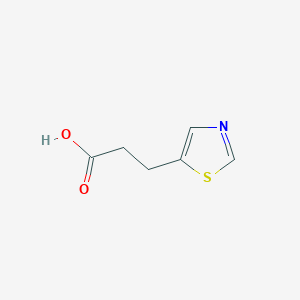
![1H-Pyrazolo[4,3-h]quinazoline-3-carboxamide, 4,5-dihydro-N,1-dimethyl-8-[[1-(methylsulfonyl)-4-piperidinyl]amino]-](/img/structure/B1499676.png)
